![molecular formula C8H7NO3 B15281742 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
科学的研究の応用
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is a part of the structural moiety of nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological receptors makes it useful in studying receptor-ligand interactions and developing new therapeutic agents.
作用機序
The mechanism of action of 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as nicotinic receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the receptors targeted.
類似化合物との比較
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan and pyridine rings.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2,3-Dihydrofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11) |
InChIキー |
IBRFTDNKEYTRSZ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1N=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



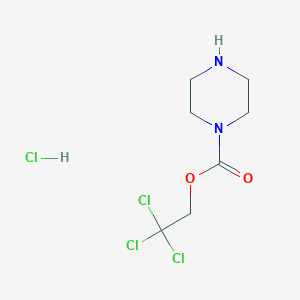
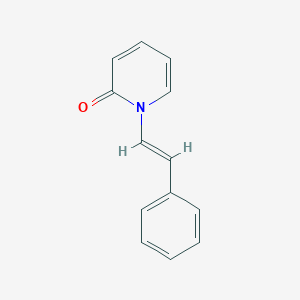

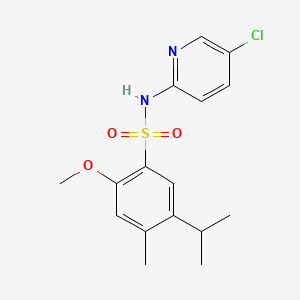
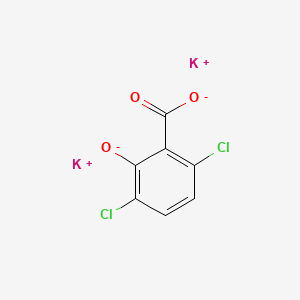
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
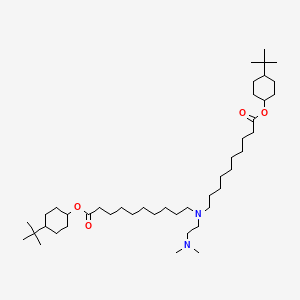
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)
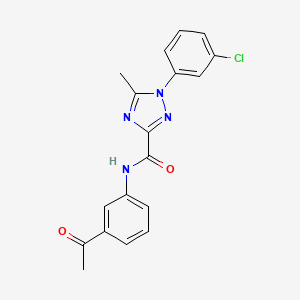

![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
